![molecular formula C21H20F2N4O2 B11039223 2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B11039223.png)
2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4-difluorophenyl)acetamide
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Overview
Description
2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4-difluorophenyl)acetamide is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4-difluorophenyl)acetamide typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . The process involves the addition of nickel to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4-difluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4-difluorophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
- tert-butyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate
Uniqueness
What sets 2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4-difluorophenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the butyl and difluorophenyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H20F2N4O2 |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-(3-butyl-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl)-N-(3,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C21H20F2N4O2/c1-2-3-10-26-20(29)18(27-17-7-5-4-6-16(17)25-21(26)27)12-19(28)24-13-8-9-14(22)15(23)11-13/h4-9,11,18H,2-3,10,12H2,1H3,(H,24,28) |
InChI Key |
HHHIPXPUIVJRNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(N2C1=NC3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
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